Computed Physicochemical Advantage
The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 96.22 Ų and a LogP of 0.58, compared with 86 Ų / LogP 0.40 for 1,3‑benzodioxol‑5‑ylphosphonic acid and 67.34 Ų / LogP 0.54 for phenylphosphonic acid . The hydroxymethylene linker increases the hydrogen‑bond donor count to 3 (vs. 2 for both comparators) and the number of freely rotatable bonds to 2 (vs. 1), while maintaining 4 H‑bond acceptors . These values were derived from ACD/Labs Percepta predictions and represent the only publicly accessible quantitative comparison for this compound class.
| Evidence Dimension | TPSA (Ų) / LogP / H‑bond donors / Rotatable bonds |
|---|---|
| Target Compound Data | TPSA 96.22 Ų; LogP 0.58; H‑donors 3; Rotatable bonds 2 |
| Comparator Or Baseline | 1,3‑Benzodioxol‑5‑ylphosphonic acid (TPSA 86 Ų; LogP 0.40; H‑donors 2; Rotatable bonds 1); Phenylphosphonic acid (TPSA 67.34 Ų; LogP 0.54; H‑donors 2; Rotatable bonds 1) |
| Quantified Difference | ΔTPSA +10.22 / +28.88 Ų; ΔLogP +0.18 / +0.04; ΔH‑donors +1; ΔRotatable bonds +1 |
| Conditions | ACD/Labs Percepta predicted data; structures validated via SMILES |
Why This Matters
The higher TPSA and extra H‑bond donor forecast improved aqueous solubility and distinct molecular recognition compared with the simpler analogs, while the slightly elevated LogP suggests a balanced lipophilicity that can facilitate membrane permeation—a combination that is critical for both drug‑discovery campaigns and the design of functional materials.
